molecular formula C14H20N2O2 B1508082 tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1145753-88-3

tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1508082
CAS RN: 1145753-88-3
M. Wt: 248.32 g/mol
InChI Key: UQVRIGBITJSZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBAI) is a small molecule that has recently been of interest in the scientific community due to its potential applications in various fields. It has been studied for its ability to act as a building block for drug design, its ability to interact with proteins, and its ability to be used in various biochemical and physiological experiments.

Scientific Research Applications

Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential applications in various fields. It has been studied for its ability to act as a building block for drug design, its ability to interact with proteins, and its ability to be used in various biochemical and physiological experiments. In particular, tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been studied for its potential use in the development of drugs that target specific proteins, as well as its potential use in the study of enzyme and receptor activity in cells.

Mechanism of Action

Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to interact with proteins in a variety of ways. It has been shown to bind to the active site of certain proteins, which can then be used to modulate their activity. It can also act as an inhibitor of certain enzymes, which can be used to study their activity in cells. Additionally, tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to interact with certain receptors, which can be used to study their activity as well.
Biochemical and Physiological Effects
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, which can be used to study their activity in cells. It has also been found to interact with certain receptors, which can be used to study their activity as well. Additionally, tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has been found to have an effect on the expression of certain genes, which can be used to study gene regulation in cells.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate has several advantages and limitations when used in lab experiments. One advantage is that it is a small molecule, so it can be easily manipulated and used in various experiments. Additionally, it has been found to interact with proteins in a variety of ways, which makes it useful for studying enzyme and receptor activity. However, it has also been found to have certain limitations, such as its ability to bind to certain proteins in a non-specific manner, which can lead to false positives in experiments.

Future Directions

The potential future directions for tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate are numerous. It could be used to further study enzyme and receptor activity in cells, as well as its potential use in the development of drugs that target specific proteins. Additionally, it could be used to study gene regulation in cells, as well as its potential use in the study of other biochemical and physiological processes. Finally, it could be used to design new molecules with specific properties, such as drug delivery systems or other types of materials.

properties

IUPAC Name

tert-butyl 4-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-10-6-4-5-7-11(10)12(15)9-16/h4-7,12H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVRIGBITJSZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732524
Record name tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1145753-88-3
Record name tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
tert-Butyl 4-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.